![molecular formula C12H10BFO2 B11889492 (4'-Fluoro-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B11889492.png)

(4'-Fluoro-[1,1'-biphenyl]-3-yl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

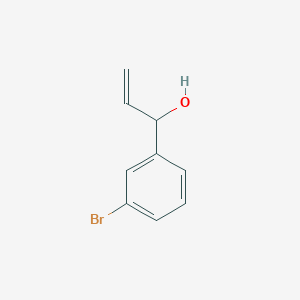

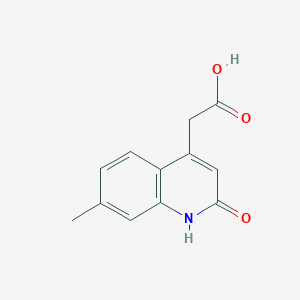

L’acide (4’-fluoro-[1,1’-biphényl]-3-yl)boronique est un composé organoboronique qui présente une structure biphénylique avec un atome de fluor en position 4’ et un groupe acide boronique en position 3. Ce composé présente un intérêt considérable en chimie organique en raison de son utilité dans diverses réactions de couplage, en particulier dans la synthèse de molécules organiques complexes.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l’acide (4’-fluoro-[1,1’-biphényl]-3-yl)boronique implique généralement la borylation d’un précurseur approprié. Une méthode courante est la borylation catalysée au palladium des halogénures d’aryle utilisant le bis(pinacolato)diboron. La réaction est généralement réalisée en présence d’une base comme l’acétate de potassium et d’un catalyseur au palladium comme Pd(dppf)Cl₂ dans un solvant comme le dioxane .

Méthodes de production industrielle

Les méthodes de production industrielle de l’acide (4’-fluoro-[1,1’-biphényl]-3-yl)boronique sont similaires aux méthodes de laboratoire mais sont adaptées à des quantités plus importantes. Ces méthodes impliquent souvent des réacteurs à écoulement continu pour garantir une qualité et un rendement constants. L’utilisation de systèmes automatisés pour l’ajout de réactifs et la surveillance de la réaction est également courante pour améliorer l’efficacité et la sécurité .

Analyse Des Réactions Chimiques

Types de réactions

L’acide (4’-fluoro-[1,1’-biphényl]-3-yl)boronique subit plusieurs types de réactions chimiques, notamment :

Couplage de Suzuki-Miyaura : Cette réaction implique le couplage de l’acide boronique avec des halogénures d’aryle ou de vinyle en présence d’un catalyseur au palladium et d’une base, formant des composés biaryles.

Oxydation : Le groupe acide boronique peut être oxydé pour former le phénol correspondant.

Substitution : L’atome de fluor peut participer à des réactions de substitution aromatique nucléophile.

Réactifs et conditions courants

Couplage de Suzuki-Miyaura : Catalyseurs au palladium (par exemple, Pd(PPh₃)₄), bases (par exemple, K₂CO₃) et solvants (par exemple, toluène ou éthanol).

Oxydation : Agents oxydants comme le peroxyde d’hydrogène ou le perborate de sodium.

Substitution : Nucléophiles comme les amines ou les thiols en conditions basiques.

Principaux produits

Couplage de Suzuki-Miyaura : Composés biaryles.

Oxydation : Phénols.

Substitution : Dérivés biphényliques substitués.

Applications de la recherche scientifique

L’acide (4’-fluoro-[1,1’-biphényl]-3-yl)boronique a une large gamme d’applications dans la recherche scientifique :

Applications De Recherche Scientifique

(4’-Fluoro-[1,1’-biphenyl]-3-yl)boronic acid has a wide range of applications in scientific research:

Mécanisme D'action

Le mécanisme d’action de l’acide (4’-fluoro-[1,1’-biphényl]-3-yl)boronique dans les réactions de couplage implique la formation d’un complexe palladium-bore, qui facilite le transfert du groupe aryle vers le partenaire de couplage. Ce processus implique généralement des étapes d’addition oxydante, de transmétallation et d’élimination réductrice . Le groupe acide boronique peut également former des liaisons covalentes réversibles avec les diols, ce qui constitue la base de son utilisation dans les applications de capteurs .

Comparaison Avec Des Composés Similaires

Composés similaires

Acide (4-fluorophényl)boronique : Structure similaire mais dépourvue de la partie biphényle.

Acide (4-chlorophényl)boronique : Contient un atome de chlore au lieu du fluor.

Acide (4-méthoxyphényl)boronique : Contient un groupe méthoxy au lieu du fluor.

Unicité

L’acide (4’-fluoro-[1,1’-biphényl]-3-yl)boronique est unique en raison de sa structure biphénylique, qui fournit une rigidité et des propriétés électroniques supplémentaires par rapport aux acides phénylboroniques plus simples. La présence de l’atome de fluor confère également des caractéristiques de réactivité et de stabilité distinctes .

Propriétés

Formule moléculaire |

C12H10BFO2 |

|---|---|

Poids moléculaire |

216.02 g/mol |

Nom IUPAC |

[3-(4-fluorophenyl)phenyl]boronic acid |

InChI |

InChI=1S/C12H10BFO2/c14-12-6-4-9(5-7-12)10-2-1-3-11(8-10)13(15)16/h1-8,15-16H |

Clé InChI |

MWIYVSACQNAMRW-UHFFFAOYSA-N |

SMILES canonique |

B(C1=CC(=CC=C1)C2=CC=C(C=C2)F)(O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Ethoxy-1-thia-4-azaspiro[4.5]dec-3-en-2-one](/img/structure/B11889434.png)

![1,6-Diazaspiro[4.5]decane dihydrochloride](/img/structure/B11889461.png)

![2,2,2-Trifluoro-1-(1-azaspiro[4.4]non-7-en-1-yl)ethanone](/img/structure/B11889476.png)